Eak16-II

Self-assembly Nanofiber Hydrogel

EAK16-II (Ac-AEAEAKAKAEAEAKAK-NH₂) is a 16-residue ionic self-complementary peptide belonging to the EAK family. It is characterized by an alternating sequence of hydrophobic alanine (A) and hydrophilic charged residues—glutamic acid (E, negative) and lysine (K, positive)—arranged in an alternating charge pattern ( − − + + − − + +).

Molecular Formula C70H121N21O25
Molecular Weight 1656.8 g/mol
Cat. No. B12375766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEak16-II
Molecular FormulaC70H121N21O25
Molecular Weight1656.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C
InChIInChI=1S/C70H121N21O25/c1-34(76-42(9)92)56(102)88-47(22-26-51(93)94)67(113)82-40(7)62(108)90-48(23-27-52(95)96)68(114)81-38(5)60(106)87-45(20-12-16-32-73)65(111)78-36(3)58(104)85-46(21-13-17-33-74)66(112)79-39(6)61(107)89-50(25-29-54(99)100)70(116)83-41(8)63(109)91-49(24-28-53(97)98)69(115)80-37(4)59(105)86-44(19-11-15-31-72)64(110)77-35(2)57(103)84-43(55(75)101)18-10-14-30-71/h34-41,43-50H,10-33,71-74H2,1-9H3,(H2,75,101)(H,76,92)(H,77,110)(H,78,111)(H,79,112)(H,80,115)(H,81,114)(H,82,113)(H,83,116)(H,84,103)(H,85,104)(H,86,105)(H,87,106)(H,88,102)(H,89,107)(H,90,108)(H,91,109)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyFNOGHYLVAHPXMA-TWSVGJSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EAK16-II Peptide: Ionic Self-Complementary Sequence and Fibrillar Assembly Properties for Hydrogel Applications


EAK16-II (Ac-AEAEAKAKAEAEAKAK-NH₂) is a 16-residue ionic self-complementary peptide belonging to the EAK family [1]. It is characterized by an alternating sequence of hydrophobic alanine (A) and hydrophilic charged residues—glutamic acid (E, negative) and lysine (K, positive)—arranged in an alternating charge pattern ( − − + + − − + +) [2]. Under physiological conditions, EAK16-II undergoes spontaneous self-assembly into stable β-sheet-rich nanofibers that further entangle to form three-dimensional hydrogel scaffolds with high water content (>99%), closely mimicking the extracellular matrix (ECM) architecture [1][2].

Why EAK16-II Cannot Be Replaced by Other EAK Family Peptides or RADA16 Analogs


Despite sharing the same 16-amino-acid length and alternating hydrophobic/hydrophilic design, members of the EAK family (EAK16-I, EAK16-II, EAK16-IV) and related ionic complementary peptides such as RADA16-I exhibit profoundly different supramolecular assembly outcomes due to subtle variations in charge distribution and residue sequence [1]. EAK16-II uniquely combines a fibrillar morphology at physiological pH with pH-independent structural stability and salt-insensitive critical self-assembly concentration (CSAC) [2][3]. These quantitative performance distinctions—governing nanostructure geometry, environmental responsiveness, and drug-stabilization capacity—render generic substitution scientifically invalid; each peptide variant must be selected based on application-specific assembly requirements.

EAK16-II Product-Specific Quantitative Differentiation Evidence Guide


Fibrillar vs. Globular Assembly: EAK16-II Forms Nanofibers at Neutral pH While EAK16-IV Forms Globules

At neutral pH, EAK16-II exclusively forms fibrillar assemblies essential for hydrogel network formation, whereas EAK16-IV forms globular assemblies [1]. Atomic force microscopy (AFM) confirms that EAK16-I and -II form fibrillar structures, while EAK16-IV forms globular aggregates [1]. Fourier transform infrared (FTIR) spectroscopy further indicates that EAK16-IV adopts a β-turn conformation not found in EAK16-I or -II [1].

Self-assembly Nanofiber Hydrogel Peptide

pH-Independent Structural Stability: EAK16-II Maintains Fibrillar Conformation from pH 4 to 9 Unlike EAK16-IV

EAK16-II exhibits remarkable pH-independent structural stability: it does not undergo any structural transition and shows no significant change in surface tension across the pH range of 4 to 9 [1]. In contrast, EAK16-IV undergoes a distinct transition from globular to fibrillar structures when pH is lowered below 6.5 or raised above 7.5 [1]. Surface tension measurements reveal that EAK16-IV shows a noticeable decrease at neutral pH (indicating globular assembly formation), whereas EAK16-II maintains consistent surface activity across the entire range [1].

pH stability Self-assembly Nanofiber Peptide

Salt-Insensitive Critical Self-Assembly Concentration: EAK16-II CSAC Remains Unaffected by NaCl

The critical self-assembly concentration (CSAC) of EAK16-II is not significantly affected by the presence of NaCl [1]. AFM analysis revealed a critical NaCl concentration of approximately 20 mM: below this threshold, fibril equivalent radius increases with salt concentration; above 20 mM, the opposite trend is observed [1]. The purified peptide exhibits a CSAC of 0.09 mg/mL by surface tension measurement [2].

Self-assembly Critical aggregation concentration Salt stability Peptide

Superior Drug Stabilization: EAK16-II Stabilizes Protonated Ellipticine and Enhances Anticancer Efficacy

EAK16-II effectively stabilizes the hydrophobic anticancer drug ellipticine in aqueous solution, forming nanoparticles approximately 200 nm in size with the drug in a protonated state [1][2]. In comparative studies with EFK16-II and EAK16-IV, EAK16-II and EAK16-IV stabilize protonated ellipticine or microcrystals depending on peptide concentration, while EFK16-II stabilizes only neutral ellipticine [3]. Complexes of EAK16-II with protonated ellipticine reduced cancer cell viability below 5% (viability <0.05) in both A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines [3].

Drug delivery Ellipticine Hydrophobic drug Peptide

Recommended Research and Industrial Application Scenarios for EAK16-II Peptide


3D Cell Culture Scaffolds Requiring pH-Robust Fibrillar Hydrogels

For three-dimensional cell culture and tissue engineering applications where a stable, interconnected nanofiber network is required, EAK16-II provides pH-independent fibrillar assembly across pH 4–9, ensuring consistent scaffold architecture regardless of media pH fluctuations [1]. This contrasts with EAK16-IV, which transitions to globular structures at neutral pH and fails to form continuous hydrogel networks under physiological conditions [1].

Hydrophobic Drug Nanocarrier Development and Formulation

EAK16-II is uniquely suited for formulating hydrophobic anticancer agents such as ellipticine, as it stabilizes the protonated drug state in aqueous nanoparticles (~200 nm) and enhances cellular uptake and cytotoxicity (viability <5% in A549 and MCF-7 cells) [2][3]. Alternative peptides like EFK16-II stabilize only neutral drug forms with different release profiles [3].

Physiological Buffer and Salt-Containing Formulations

Applications requiring self-assembly in ionic buffers (e.g., PBS, cell culture media) benefit from EAK16-II's salt-insensitive CSAC, which remains unchanged in the presence of NaCl [4]. Fibril dimensions can be tuned via NaCl concentration with a critical inflection point at ~20 mM, offering controllable nanostructure engineering [4].

Surface-Templated Nanofiber Fabrication

EAK16-II self-assembles into micrometer-long, nanometer-wide monomolecular fibers on strongly negatively charged surfaces at ultralow concentrations (10⁻⁶ M), driven by precise peptide-surface electrostatic matching [5]. This property enables controlled fabrication of aligned nanofiber arrays for biosensor or nanoelectronic interfaces.

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